molecular formula C18H34O5Si2 B091515 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane CAS No. 18547-93-8

1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane

Cat. No. B091515
CAS RN: 18547-93-8
M. Wt: 386.6 g/mol
InChI Key: ZIFLDVXQTMSDJE-UHFFFAOYSA-N
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Description

1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane (1,3-BMPTMD) is a low-molecular-weight organosilicone compound with a wide range of applications in the fields of organic synthesis, pharmaceuticals, biochemistry, and materials science. It is a colorless liquid with a mild odor and negligible vapor pressure. 1,3-BMPTMD is a highly efficient reagent for the synthesis of various organic compounds, and it has been used in various scientific research applications.

Scientific Research Applications

  • Waterborne Polyurethane Improvement : A study by Zhu et al. (2005) focused on preparing waterborne polyurethane with enhanced performance using bis(methyoxyl hydroxyl)-functionalized polysiloxanes derived from 1,3-bis(glycidoxypropyl)tetramethyldisiloxane and subsequent compounds (Zhu et al., 2005).

  • Resin Material Properties : Aoyagi et al. (2012) evaluated a new resin material consisting of 1,3-bis(3-methacryloxypropyl)-1,1,3,3-tetramethyldisiloxane (BMPMS) and methyl methacrylate (MMA), examining properties like water sorption, solubility, and solvent resistance (Aoyagi, Umemoto, & Kurata, 2012).

  • Structural Characterization and Properties Evaluation : Nistor et al. (2012) performed a thorough characterization of 1,3-Bis(3-ammonium-propyl)tetramethyldisiloxane sulfate, revealing its potential for surface activity due to its hydrophobic and hydrophilic groups (Nistor, Soroceanu, Shova, & Cazacu, 2012).

  • Synthesis of Siloxane-Containing Dicarboxylic Acid and Derivatives : Zaltariov et al. (2014) explored the creation of a siloxane-containing dicarboxylic acid and its derivatives, highlighting their potential in the formation of supramolecular structures with copper complexes (Zaltariov et al., 2014).

  • Epoxy Resins with Improved Properties : Tao et al. (2007) synthesized a novel imide ring and siloxane-containing cycloaliphatic epoxy compound from 1,3-bis(3-aminopropyl)tetramethyldisiloxane, demonstrating improved mechanical, dielectric properties, and reduced water absorption in the resultant epoxy resins (Tao, Yang, Chen, & Fan, 2007).

  • Zwitterionic Siloxane Compounds : Bargan et al. (2020) explored the synthesis, structural characterization, and properties of zwitterionic siloxane compounds, focusing on their aggregation ability and sorption capacity (Bargan, Cazacu, Dascalu, Macsim, Soroceanu, & Macsim, 2020).

Mechanism of Action

Target of Action

1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane, also known as 3-[[dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate, is primarily used as a surfactant . Its primary targets are the surfaces of various materials where it acts to reduce surface tension, thereby improving wettability and dispersion properties .

Mode of Action

The compound interacts with its targets by adhering to the surface of materials, reducing surface tension, and promoting better dispersion of substances. This interaction results in improved wettability and dispersion properties .

Biochemical Pathways

It is known that the compound plays a role in the formation of silicone polymers or silicone resins .

Pharmacokinetics

It is known that the compound is sensitive to water and reacts with aqueous base . This suggests that its bioavailability could be influenced by the presence of water and other environmental factors.

Result of Action

The primary result of the compound’s action is the reduction of surface tension on various materials, leading to improved wettability and dispersion . This makes it useful in a variety of applications, including as a component in lubricants, greases, anti-foaming agents, and thickeners .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its reactivity with aqueous base suggests that its efficacy and stability could be affected by the presence of water . Additionally, it is recommended to store the compound at temperatures below 5°C , indicating that temperature can also impact its stability.

Safety and Hazards

The substance is irritating to eyes and skin . Personal protective equipment such as protective gloves and goggles should be worn when in contact . Inhalation of its vapor should be avoided, and it should be used in a well-ventilated place . It may cause irritation to the respiratory tract . Overexposure may cause cough, headache, and nausea . It may also cause skin irritation and serious eye irritation .

Future Directions

1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane can be used as a starting material to synthesize functional poly(siloxane amine)s via an amine-epoxy click polymerization for material and biological applications . It can also be used to prepare polymer electrolyte membranes (PEM) for fuel cell applications .

properties

IUPAC Name

3-[[dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O5Si2/c1-15(2)17(19)21-11-9-13-24(5,6)23-25(7,8)14-10-12-22-18(20)16(3)4/h1,3,9-14H2,2,4-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFLDVXQTMSDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC[Si](C)(C)O[Si](C)(C)CCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O5Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10939973
Record name (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(propane-3,1-diyl) bis(2-methylprop-2-enoate)
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Molecular Weight

386.6 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane
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CAS RN

18547-93-8
Record name 1,1′-[(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)di-3,1-propanediyl] bis(2-methyl-2-propenoate)
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Record name 2-Propenoic acid, 2-methyl-, 1,1'-((1,1,3,3-tetramethyl-1,3-disiloxanediyl)di-3,1-propanediyl) ester
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Record name 2-Propenoic acid, 2-methyl-, 1,1'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)di-3,1-propanediyl] ester
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Record name (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(propane-3,1-diyl) bis(2-methylprop-2-enoate)
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Record name (1,1,3,3-tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl dimethacrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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